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Compound of Interest

Compound Name: (R)-3-Hydroxytetradecanoic acid

Cat. No.: B041485

(R)-3-Hydroxytetradecanoic Acid: A
Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-hydroxytetradecanoic acid, also known as (R)-3-hydroxymyristic acid, is a C14
saturated fatty acid with a hydroxyl group at the beta position. This molecule plays a crucial role
as an intermediate in fatty acid biosynthesis.[1][2][3] It is of significant interest to researchers
due to its integral role as a primary acyl chain component of lipid A, the bioactive center of
lipopolysaccharide (LPS) in the outer membrane of most Gram-negative bacteria. The specific
stereochemistry of the (R)-enantiomer is critical for the biological activity of lipid A, which is a
potent activator of the innate immune system. This guide provides an in-depth overview of the
chemical structure, stereochemistry, physicochemical properties, synthesis, and biological
significance of (R)-3-hydroxytetradecanoic acid.

Chemical Structure and Stereochemistry

(R)-3-hydroxytetradecanoic acid is a chiral molecule with the chemical formula C14H2803.[1]
Its structure consists of a 14-carbon aliphatic chain with a carboxylic acid group at one end and
a hydroxyl group at the C-3 position. The stereocenter at the C-3 carbon has an (R)
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configuration, which is essential for its biological function, particularly in the context of lipid A.

The IUPAC name for this compound is (3R)-3-hydroxytetradecanoic acid.[1]

Molecular Structure:

Chemical Formula: C14H2803[1]

o |[UPAC Name: (3R)-3-hydroxytetradecanoic acid[1]

e Synonyms: (R)-3-Hydroxymyristic acid, B-Hydroxymyristic acid[1]

» Chirality: The molecule possesses a single chiral center at the C-3 position with an absolute

configuration of (R). This stereospecificity is crucial for its recognition by enzymes and

receptors in biological systems.

Physicochemical Properties

A summary of the key quantitative data for (R)-3-hydroxytetradecanoic acid is presented in

the table below for easy reference and comparison.

Property Value Source
Molecular Weight 244.37 g/mol [1]
Melting Point 71-72 °C

Boiling Point 376.9 £ 25.0 °C at 760 mmHg

Water Solubility 0.03 g/L (predicted) [4]

logP 4.14 (predicted) [4]

pKa (Strongest Acidic) 4.67 (predicted) [4]

Experimental Protocols

Enantioselective Synthesis of (R)-3-

Hydroxytetradecanoic Acid via Enzymatic Resolution
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This protocol describes the synthesis of (R)-3-hydroxytetradecanoic acid through the
enantioselective hydrolysis of racemic methyl 3-hydroxytetradecanoate using porcine pancreas
lipase.

Materials:

Racemic methyl 3-hydroxytetradecanoate

e Porcine pancreas lipase (PPL)

e Phosphate buffer (0.1 M, pH 7.0)

o Diethyl ether

e Sodium hydroxide (NaOH) solution (2 M)

e Hydrochloric acid (HCI) solution (2 M)

e Anhydrous sodium sulfate

« Silica gel for column chromatography

Procedure:

e Enzymatic Hydrolysis:

[¢]

Suspend racemic methyl 3-hydroxytetradecanoate in 0.1 M phosphate buffer (pH 7.0).

o Add porcine pancreas lipase to the mixture. The optimal substrate-to-enzyme ratio should
be determined empirically but can be initiated at a 10:1 (w/w) ratio.

o Stir the reaction mixture vigorously at a controlled temperature (e.g., 37 °C) to ensure
proper mixing and enzyme activity.

o Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas
chromatography (GC) to determine the extent of hydrolysis. The reaction is typically
stopped at approximately 50% conversion to achieve high enantiomeric excess for both
the unreacted ester and the produced acid.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b041485?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b041485?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Extraction and Separation:
o Once the desired conversion is reached, acidify the reaction mixture to pH 2 with 2 M HCI.
o Extract the mixture with diethyl ether (3 x volume of the aqueous phase).

o Separate the organic and aqueous layers. The organic layer contains the unreacted (S)-
methyl 3-hydroxytetradecanoate and the product (R)-3-hydroxytetradecanoic acid.

o To separate the acid from the ester, extract the combined organic layers with a 0.5 M
NaOH solution. The (R)-3-hydroxytetradecanoic acid will move to the aqueous basic
layer as its sodium salt.

o Acidify the aqueous layer containing the sodium salt of (R)-3-hydroxytetradecanoic acid
back to pH 2 with 2 M HCI.

o Extract the acidified aqueous layer with diethyl ether.

o Dry the organic layer containing the final product over anhydrous sodium sulfate, filter, and
evaporate the solvent under reduced pressure.

o Purification:

o The crude (R)-3-hydroxytetradecanoic acid can be further purified by silica gel column
chromatography using a suitable solvent system (e.g., a gradient of methanol in
chloroform) to yield the pure product.

Analysis of (R)-3-Hydroxytetradecanoic Acid by Gas
Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of 3-hydroxy fatty acids, which can
be specifically applied to (R)-3-hydroxytetradecanoic acid.

Materials:
o Sample containing (R)-3-hydroxytetradecanoic acid

 Internal standard (e.g., deuterated 3-hydroxytetradecanoic acid)
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Methanol

Acetyl chloride

Hexane

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

GC-MS system with a suitable capillary column (e.g., HP-5MS)
Procedure:

» Derivatization (Formation of Fatty Acid Methyl Esters - FAMES):

[¢]

To the sample containing the fatty acid, add a known amount of the internal standard.

[e]

Add a solution of acetyl chloride in methanol (e.g., 1:10 v/v) to the sample.

o

Heat the mixture at 80-100 °C for 1-2 hours to convert the carboxylic acid to its methyl
ester.

o

After cooling, add water and extract the FAMESs with hexane.

[¢]

Dry the hexane layer over anhydrous sodium sulfate.
« Silylation:
o Evaporate the hexane extract to dryness under a stream of nitrogen.

o Add BSTFA with 1% TMCS and heat at 60-80 °C for 30 minutes to convert the hydroxyl
group to a trimethylsilyl (TMS) ether. This step increases the volatility and thermal stability
of the analyte.

e GC-MS Analysis:
o Inject an aliquot of the derivatized sample into the GC-MS system.

o GC Conditions (Example):
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= Injector Temperature: 250 °C

= Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at
10 °C/min, and hold for 10 minutes.

s Carrier Gas: Helium

o MS Conditions (Example):
= |onization Mode: Electron lonization (El) at 70 eV
» Scan Range: m/z 50-500

o Identify the peak corresponding to the TMS-derivatized methyl ester of (R)-3-
hydroxytetradecanoic acid based on its retention time and mass spectrum. Quantify the
analyte by comparing its peak area to that of the internal standard.

Biological Significance and Signhaling Pathways

(R)-3-hydroxytetradecanoic acid is a fundamental building block of lipid A, the hydrophobic
anchor of LPS. Lipid A is recognized by the Toll-like receptor 4 (TLR4) in complex with its co-
receptor MD-2 on the surface of immune cells, such as macrophages and dendritic cells. This
recognition triggers a signaling cascade that leads to the production of pro-inflammatory
cytokines and the activation of the innate immune response.

Lipid A Biosynthesis Pathway

(R)-3-hydroxytetradecanoic acid is synthesized and incorporated into the lipid A backbone
through a series of enzymatic steps. The diagram below illustrates a simplified workflow of its

incorporation.

Caption: Simplified workflow of (R)-3-hydroxytetradecanoic acid incorporation into Lipid A.

TLR4 Signaling Pathway Activation by Lipid A

The binding of lipid A to the TLR4/MD-2 complex initiates a downstream signaling cascade
involving two major adaptor proteins: MyD88 and TRIF. This leads to the activation of
transcription factors NF-kB and IRF3, culminating in the expression of inflammatory genes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. Lipid A receptor TLR4-mediated signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
o 2. researchgate.net [researchgate.net]

e 3. journals.asm.org [journals.asm.org]

e 4. lipidmaps.org [lipidmaps.org]

« To cite this document: BenchChem. [chemical structure and stereochemistry of (R)-3-
hydroxytetradecanoic acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b041485#chemical-structure-and-stereochemistry-of-r-
3-hydroxytetradecanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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